molecular formula C17H22O7 B14802042 [(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No.: B14802042
M. Wt: 338.4 g/mol
InChI Key: IDGRYIRJIFKTAN-UFVZFNJQSA-N
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Description

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[72102,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is a complex organic compound known for its unique structural features and potential applications in various fields This compound is characterized by its spirocyclic structure, which includes multiple hydroxyl groups, an oxirane ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Oxirane Ring: The oxirane ring can be formed through epoxidation reactions using peracids like m-chloroperbenzoic acid (m-CPBA).

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.

    Reduction: The oxirane ring can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of diols

    Substitution: Formation of substituted esters or ethers

Scientific Research Applications

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate can be compared with other similar compounds to highlight its uniqueness:

    3-Acetyl-deoxynivalenol: Similar in structure but differs in the position and type of functional groups.

    Deoxynivalenol: Lacks the acetate group and has different biological activities.

    Other Trichothecenes: Share the spirocyclic core but have variations in functional groups and biological properties.

These comparisons underscore the distinct structural features and potential applications of [(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate.

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10?,11?,13?,14?,15-,16-,17+/m1/s1

InChI Key

IDGRYIRJIFKTAN-UFVZFNJQSA-N

Isomeric SMILES

CC1=CC2[C@](C(C1=O)O)([C@]3(CC(C([C@@]34CO4)O2)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Origin of Product

United States

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